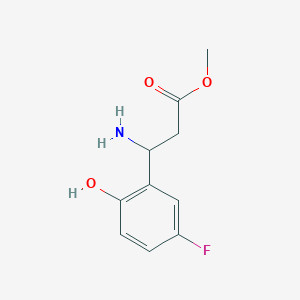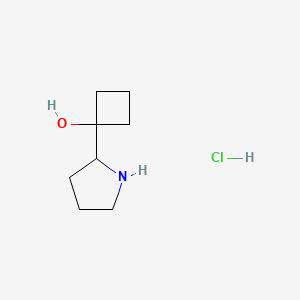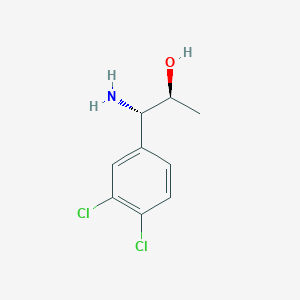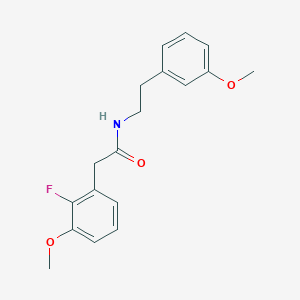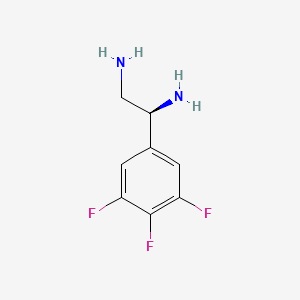
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3 It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid typically involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction forms the pyrimidine ring system, which is then further functionalized to introduce the hydroxy and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route described above for large-scale production, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), can be used to introduce halogen atoms into the pyrimidine ring.
Major Products Formed
Oxidation: Formation of 6-oxo-2,5-dimethylpyrimidine-4-carboxylic acid.
Reduction: Formation of 6-hydroxy-2,5-dimethylpyrimidine-4-methanol.
Substitution: Formation of halogenated derivatives of the pyrimidine ring.
科学的研究の応用
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its ability to form stable azo compounds.
作用機序
The mechanism of action of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrimidine ring can interact with nucleic acids, potentially affecting DNA or RNA synthesis.
類似化合物との比較
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Similar structure but lacks the carboxylic acid group.
2,4-Dihydroxy-5-methylpyrimidine: Similar structure but with different positions of the hydroxy and methyl groups.
6-Hydroxy-2-methylpyrimidine-4-carboxylic acid: Similar structure but lacks one methyl group.
Uniqueness
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid is unique due to the presence of both hydroxy and carboxylic acid functional groups on the pyrimidine ring, which allows for a wide range of chemical reactions and potential applications. The combination of these functional groups with the pyrimidine ring system enhances its reactivity and makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
39875-10-0 |
|---|---|
分子式 |
C7H8N2O3 |
分子量 |
168.15 g/mol |
IUPAC名 |
2,5-dimethyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-3-5(7(11)12)8-4(2)9-6(3)10/h1-2H3,(H,11,12)(H,8,9,10) |
InChIキー |
GZBCMTZHTVTOCF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(NC1=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


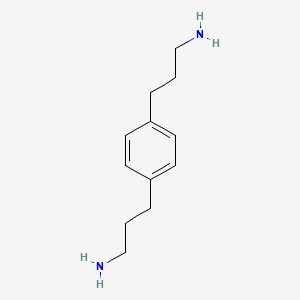
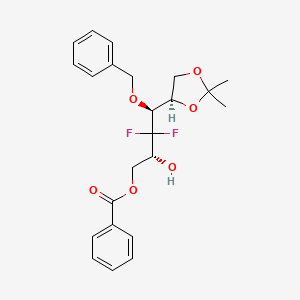

![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)
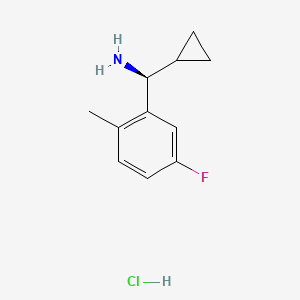
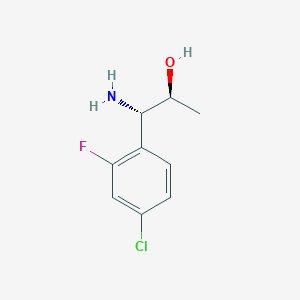
![(S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13043343.png)

